molecular formula C10H11ClN2 B1376339 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 934765-77-2

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No.: B1376339
CAS No.: 934765-77-2
M. Wt: 194.66 g/mol
InChI Key: XPMAEZUJWDSWJS-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H10N2·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains both an amino group and a nitrile group

Mechanism of Action

Target of Action

The primary target of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in various cellular functions including cell differentiation, adhesion, migration, and proliferation .

Mode of Action

The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . This inhibition disrupts the normal signaling of DDR1, leading to changes in cellular functions .

Biochemical Pathways

The compound potently inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for many developmental processes and is also involved in wound healing, tissue regeneration, organ fibrosis, and initiation of metastasis for cancer progression .

Result of Action

The compound dose-dependently suppresses colony formation of pancreatic cancer cells, indicating its potential as an anti-cancer agent . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the tumor microenvironment, which includes factors such as extracellular matrix components and cancer-associated fibroblasts, can impact the compound’s effectiveness . .

Biochemical Analysis

Biochemical Properties

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of discoidin domain receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, especially in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits collagen-induced DDR1 signaling, which is essential for epithelial-mesenchymal transition (EMT) and cancer cell metastasis . By suppressing DDR1 activity, the compound reduces colony formation and proliferation of pancreatic cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the kinase domain of DDR1. This binding inhibits DDR1’s kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways involved in cell adhesion and migration . The compound’s ability to inhibit DDR1 activity is attributed to its high binding affinity and specificity for the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound exhibits stability under normal storage conditions, maintaining its inhibitory activity against DDR1 . Long-term studies have shown that it consistently suppresses DDR1 signaling and reduces cancer cell proliferation, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and reduces tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to DDR1 signaling. It interacts with enzymes and cofactors that regulate DDR1 activity, influencing metabolic flux and metabolite levels . The compound’s ability to modulate these pathways contributes to its therapeutic potential in cancer treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its inhibitory effects on DDR1. The compound’s distribution is crucial for its efficacy in targeting cancer cells.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DDR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to DDR1 to effectively inhibit its activity. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is hydrogenated over palladium on carbon (Pd/C) to yield the amine, which is subsequently treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
  • 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile

Uniqueness

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMAEZUJWDSWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934765-77-2
Record name 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate (1.85 g, 7.18 mmol) in dioxane (30 mL) at room temperature was added HCl in dioxane (18 mL of a 4.0 M solution; 72 mmol). The mixture was stirred for ca. 18 hr and diluted with ether. Solids were collected by filtration and rinsed thoroughly with ether, affording the title compound as a tan solid. 1H NMR (400 MHz, methanol-d4) δ ppm 7.65 (s, 1H), 7.59 (d, 1H, J=7.9 Hz), 7.46 (d, 1H, J=7.9 Hz), 4.14 (m, 1H), 3.51-3.43 (m, 2H), 3.10-3.04 (m, 1H).
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1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate
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1.85 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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